1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
CAS No.: 1253791-44-4
Cat. No.: VC0108973
Molecular Formula: C17H17N3O3
Molecular Weight: 311.341
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253791-44-4 |
|---|---|
| Molecular Formula | C17H17N3O3 |
| Molecular Weight | 311.341 |
| IUPAC Name | 1-(3-methylbutyl)-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
| Standard InChI | InChI=1S/C17H17N3O3/c1-11(2)8-9-20-15-13(16(21)23-17(20)22)10-18-14(19-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
| Standard InChI Key | VARUIMFRYOJONU-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |
Introduction
1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D] oxazine-2,4-dione is a complex heterocyclic compound with the molecular formula C₁₇H₁₇N₃O₃ and a molecular weight of 311.34 g/mol. It is identified by the CAS number 1253791-44-4 and is also known as 2H-Pyrimido[4,5-d] oxazine-2,4(1H)-dione, 1-(3-methylbutyl)-7-phenyl- .
Synthesis Methods
The synthesis of 1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D] oxazine-2,4-dione typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions, such as the reaction of a pyrimidine derivative with an oxazine precursor in the presence of a suitable catalyst.
Chemical Reactions and Applications
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can introduce or remove functional groups, altering its chemical properties and potential applications.
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces oxygen-containing functional groups. |
| Reduction | Removes oxygen-containing functional groups or adds hydrogen atoms. |
| Substitution | Replaces one functional group with another. |
Research and Biological Applications
1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D] oxazine-2,4-dione is used as a building block for synthesizing more complex molecules and is investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its mechanism of action involves interaction with specific molecular targets, modulating their activity.
Suppliers and Availability
The compound is available from several suppliers, including Matrix Scientific and American Custom Chemicals Corporation, with varying packaging options and prices .
| Supplier | Product Number | Purity | Quantity | Price |
|---|---|---|---|---|
| Matrix Scientific | 058181 | 95% | 1g | $524 |
| American Custom Chemicals Corporation | CHM0130372 | 95% | 1mg | $647.61 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume